Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate
CAS No.: 51008-00-5
Cat. No.: VC13490439
Molecular Formula: C12H20O4
Molecular Weight: 228.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51008-00-5 |
|---|---|
| Molecular Formula | C12H20O4 |
| Molecular Weight | 228.28 g/mol |
| IUPAC Name | ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate |
| Standard InChI | InChI=1S/C12H20O4/c1-3-15-10(13)8-12(6-5-7-12)9-11(14)16-4-2/h3-9H2,1-2H3 |
| Standard InChI Key | MBAAFUHPVJVWIB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1(CCC1)CC(=O)OCC |
| Canonical SMILES | CCOC(=O)CC1(CCC1)CC(=O)OCC |
Introduction
Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate is an organic compound belonging to the class of esters. It features a cyclobutane ring as its core structure, with two ethyl acetate groups attached at positions 1 and 1' of the cyclobutane. This compound is characterized by its unique chemical properties, which are influenced by the strain present in the four-membered cyclobutane ring.
Synthesis of Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate
The synthesis of Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate typically involves the reaction of cyclobutane derivatives with ethyl acetate or acetic anhydride in the presence of an acid catalyst. The reaction conditions are carefully controlled to optimize yield and minimize side reactions.
Chemical Reactions and Reactivity
Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate can undergo various chemical reactions typical for esters, including hydrolysis and transesterification. The cyclobutane ring imparts unique steric properties that may affect reaction rates and mechanisms compared to linear esters.
Comparison with Similar Compounds
Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate can be compared to other cyclobutane derivatives, such as Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate, which also features a cyclobutane ring but with different substitution patterns. The unique strain in the cyclobutane ring affects the chemical and physical properties of these compounds compared to their cyclohexane or cyclopentane analogs.
Future Research Directions
Future research on Diethyl 2,2'-(cyclobutane-1,1-diyl)diacetate could focus on exploring its potential applications in organic synthesis, medicinal chemistry, and materials science. The compound's unique structure may offer advantages in certain chemical reactions or biological interactions.
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